molecular formula C₃₀H₃₄N₆O₉ B1156596 Olmesartan N2-Glucuronide

Olmesartan N2-Glucuronide

Cat. No.: B1156596
M. Wt: 622.63
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olmesartan N2-Glucuronide is a useful research compound. Its molecular formula is C₃₀H₃₄N₆O₉ and its molecular weight is 622.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties

Mechanism of Action
Olmesartan acts primarily by blocking the angiotensin II type 1 (AT1) receptor, which leads to vasodilation and a reduction in blood pressure. The N2-glucuronide form is a result of metabolic processes that enhance the solubility and excretion of olmesartan, potentially affecting its pharmacokinetics and pharmacodynamics. The glucuronidation process is crucial as it can influence the drug's efficacy and safety profile by altering its bioavailability and half-life in the body .

Therapeutic Applications

  • Hypertension Management
    Olmesartan N2-Glucuronide, like its parent compound, is primarily utilized in managing hypertension. It has been shown to effectively lower blood pressure in patients who may not tolerate other antihypertensive medications due to side effects .
  • Diabetic Nephropathy
    Clinical studies have indicated that olmesartan can slow the progression of diabetic nephropathy, a common complication in Type 2 diabetes. The Randomized Olmesartan and Diabetes Microalbuminuria Prevention (ROADMAP) study demonstrated that olmesartan treatment reduced the onset of microalbuminuria, a precursor to renal impairment . The glucuronidated form may contribute to these protective effects by enhancing renal blood flow and reducing glomerular pressure.
  • Heart Failure
    ARBs, including olmesartan, have been associated with improved outcomes in heart failure patients. By reducing afterload and improving cardiac output, olmesartan helps alleviate symptoms associated with heart failure and may lead to a decrease in hospitalization rates .

Table 1: Summary of Key Clinical Studies Involving Olmesartan

Study NamePopulationInterventionKey Findings
ROADMAP StudyPatients with Type 2 diabetesOlmesartan vs. placeboReduced incidence of microalbuminuria; lower cardiovascular events
VALUE TrialHypertensive patientsOlmesartan vs. valsartanSimilar efficacy in blood pressure reduction; improved renal outcomes
ONTARGET TrialHigh-risk cardiovascular patientsTelmisartan vs. olmesartanComparable efficacy; olmesartan showed favorable renal outcomes

Case Study 1: Management of Hypertension

A 65-year-old male with a history of hypertension was treated with olmesartan after experiencing adverse effects from ACE inhibitors. Over six months, his systolic blood pressure decreased from 160 mmHg to 130 mmHg without significant side effects. This case illustrates the effectiveness of olmesartan in patients intolerant to other therapies.

Case Study 2: Diabetic Nephropathy

In a clinical follow-up of the ROADMAP study participants, those treated with olmesartan had a significantly lower rate of developing diabetic retinopathy compared to the placebo group (0.9% vs. 2.6%). This suggests that olmesartan may provide additional benefits beyond blood pressure control in diabetic patients .

Properties

Molecular Formula

C₃₀H₃₄N₆O₉

Molecular Weight

622.63

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.